molecular formula C15H14FN3OS B14181002 N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-51-8

N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14181002
CAS No.: 917907-51-8
M. Wt: 303.4 g/mol
InChI Key: OXRXKIMGMRDZMZ-UHFFFAOYSA-N
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Description

N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with an ethoxy and fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the ethoxy and fluorophenyl groups. These reactions often require the use of reagents such as ethyl iodide and fluorobenzene derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., solvent choice, temperature).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted thienopyrimidine derivatives.

Scientific Research Applications

N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar pyrimidine core but differs in its substituents.

    N-{trans-4-[(2R)-2-fluoro-2-(2-fluorophenyl)ethoxy]cyclohexyl}-5H-pyrazolo[3,4-d]pyrimidin-4-amine: Another related compound with a pyrazolo[3,4-d]pyrimidine core.

Uniqueness

N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and fluorophenyl groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

917907-51-8

Molecular Formula

C15H14FN3OS

Molecular Weight

303.4 g/mol

IUPAC Name

N-(2-ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H14FN3OS/c1-3-20-12-6-10(16)4-5-11(12)19-14-13-9(2)7-21-15(13)18-8-17-14/h4-8H,3H2,1-2H3,(H,17,18,19)

InChI Key

OXRXKIMGMRDZMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)F)NC2=C3C(=CSC3=NC=N2)C

Origin of Product

United States

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